Methyl 3-hydroxy-5-methoxy-2-methylbenzoate
Description
Research Significance and Context of Methyl 3-hydroxy-5-methoxy-2-methylbenzoate
While direct and extensive research focusing exclusively on this compound is not widely documented in publicly available literature, its significance can be understood by examining its structural features and the established importance of its chemical relatives. The molecule's value in a research context lies primarily in its potential as a specialized building block or intermediate in organic synthesis. The presence of multiple, distinct functional groups—a hydroxyl, a methoxy (B1213986), a methyl, and a methyl ester—on the benzene (B151609) ring allows for a variety of potential chemical transformations.
The study of structurally similar substituted methyl benzoates provides a clear context for the potential research applications of this specific compound. These related molecules are actively investigated for their biological activities and serve as key intermediates in the synthesis of complex pharmaceuticals. For instance, Methyl 3-hydroxy-4-methoxybenzoate is a known starting material for the synthesis of Gefitinib, an anticancer drug. mdpi.com Similarly, Methyl 3-hydroxy-4,5-dimethoxybenzoate, a compound isolated from the plant Myricaria laxiflora, has demonstrated both antimicrobial and antioxidant properties. chemfaces.commedchemexpress.com These examples highlight the role that the specific pattern of hydroxylation and methoxylation on a methyl benzoate (B1203000) core can play in imparting valuable biological or chemical properties.
Synthetic Strategies and Chemical Diversification of this compound
The synthesis and subsequent chemical modification of polysubstituted aromatic compounds like this compound are pivotal in the development of complex organic molecules. The specific arrangement of hydroxyl, methoxy, and methyl groups on the benzoate structure presents unique challenges and opportunities in synthetic chemistry, requiring precise control over reaction conditions to achieve desired outcomes.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-5-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-8(10(12)14-3)4-7(13-2)5-9(6)11/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXRKMUTXVRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Molecular Mechanisms of Methyl 3 Hydroxy 5 Methoxy 2 Methylbenzoate and Its Analogues
Antimicrobial Properties and Associated Molecular Targets
Investigation of Antibacterial Efficacy and Spectrum
Analogues of Methyl 3-hydroxy-5-methoxy-2-methylbenzoate, such as various phenolic compounds and benzoic acid derivatives, have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that phenolic compounds can effectively reduce the growth of bacteria such as Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Gram-positive bacteria are often more susceptible to these compounds than Gram-negative bacteria. iipseries.org
The antibacterial activity of these compounds is influenced by their structural features, such as the position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. For example, some hydroxy methoxy benzoin (B196080) compounds have been identified as the most effective antibacterial agents among their tested series. nih.gov Methyl salicylate (B1505791), another analogue, has shown growth inhibition against periodontal pathogens like Porphyromonas gingivalis, Fusobacterium nucleatum, and Aggregatibacter actinomycetemcomitans. abstractarchives.com
| Compound/Analogue Class | Target Bacteria | Observed Effect | MIC Value (if available) |
|---|---|---|---|
| Phenolic Compounds | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Growth reduction | Not specified |
| Hydroxy Methoxy Benzoins | Various microorganisms | Effective antimicrobial activity | Not specified |
| Methyl Salicylate | Porphyromonas gingivalis, Fusobacterium nucleatum, Aggregatibacter actinomycetemcomitans | Growth inhibition | 0.12% to 2% |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | Antimicrobial activity | 31.3 ppm |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | Antimicrobial activity | 500 ppm |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | Antimicrobial activity | 31.3 ppm |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | Antimicrobial activity | 500 ppm |
Evaluation of Antifungal Activity and Synergistic Interactions
Benzoic acid and its derivatives are known for their antifungal properties. nih.govresearchgate.net Research has shown that these compounds are active against various phytopathogenic fungi, with a notable effect against species of the Fusarium genus. nih.gov The antifungal efficacy of these molecules can be influenced by the pH of the environment, with increased activity often observed in more acidic conditions. researchgate.net This is attributed to the increased ability of the undissociated form of the acid to penetrate fungal cell membranes. ijcrt.org
Ester derivatives of benzoic and cinnamic acids have also been evaluated for their antifungal effects against opportunistic pathogens like Candida albicans. nih.govresearchgate.net The structural characteristics of these esters play a crucial role in their antifungal action.
Furthermore, some analogues exhibit synergistic interactions with other antimicrobial agents. For example, methyl salicylate has been shown to potentiate the antimicrobial properties of berberine (B55584) against Aggregatibacter actinomycetemcomitans. abstractarchives.com Such synergistic effects can be beneficial in overcoming microbial resistance and enhancing therapeutic efficacy.
| Compound/Analogue Class | Target Fungi | Observed Effect | MIC Value (if available) |
|---|---|---|---|
| Benzoic Acid Derivatives | Fusarium genus | Mycelium growth inhibition | Not specified |
| Salicylic Acid | Eutypa lata | Mycelial growth inhibition (fungistatic at 1 mM, fungicidal at ≥2 mM) | Threshold value of 0.1 mM |
| Methyl Caffeate | Candida albicans | Antifungal effect | 128 µg/mL |
| Methyl 2-nitrocinnamate | Candida albicans | Antifungal effect | 128 µg/mL |
Elucidation of Cellular and Subcellular Mechanisms of Antimicrobial Action
The antimicrobial action of phenolic compounds and their derivatives is often multifactorial. A primary mechanism involves the disruption of the microbial cell membrane's integrity. mdpi.com The hydrophobic nature of these compounds allows them to interact with the lipids and proteins in the cell membrane, leading to increased permeability and leakage of intracellular components such as ions and ATP. iipseries.orgfrontiersin.org
Furthermore, these compounds can interfere with essential cellular functions by inactivating enzymes and disrupting metabolic pathways. mdpi.com They can also cause hyperacidification of the cytoplasm by lowering the intracellular pH, which in turn affects various metabolic processes and can lead to cell death. ijcrt.org Some phenolic compounds have also been found to inhibit the synthesis of nucleic acids and proteins. iipseries.org
Enzyme Inhibition Profiles and Kinetic Characterization
Derivatives of hydroxy- and methoxy-benzoic acids have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of conditions.
Identification and Validation of Target Enzymes
Research has identified several enzymes that are targeted by analogues of this compound. For instance, certain hydroxy methoxy benzoin and benzil (B1666583) analogues have shown inhibitory activity against enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov
Specifically, some hydroxybenzoic acid derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Additionally, benzoic acid derivatives have been found to inhibit CYP53, a fungal-specific enzyme, suggesting a potential mechanism for their antifungal activity. nih.gov Salicylate-based compounds have also been designed and synthesized as inhibitors of methionine aminopeptidase (B13392206) (MetAP), an essential enzyme in bacteria, indicating their potential as novel antibacterial agents. nih.gov
Mechanistic Enzymology of Inhibition (e.g., reversible, irreversible, competitive)
The inhibition of enzymes by these compounds can occur through various mechanisms. Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, which can be reversed. unacademy.comlibretexts.org This type of inhibition can be further classified as competitive, non-competitive, or uncompetitive. teachmephysiology.comlibretexts.org
In competitive inhibition, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.org Studies on some phenolic compounds have shown them to be competitive inhibitors of acetylcholinesterase. nih.gov Similarly, certain benzoic acid derivatives have been identified as competitive inhibitors of tyrosinase. nih.gov
The nature of the inhibition is crucial for understanding the therapeutic potential of these compounds. Reversible inhibitors are often preferred in drug development as their effects can be controlled and are not permanent. unacademy.com The specific type of reversible inhibition can be determined through kinetic studies, which analyze the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations. khanacademy.org
| Compound/Analogue Class | Target Enzyme | Inhibition Type | IC50/Ki Value (if available) |
|---|---|---|---|
| Hydroxybenzoic Acids (e.g., Hydroquinone, 4-hydroxybenzoic acid) | Acetylcholinesterase (AChE) | Competitive | IC50: 0.26 - 36.34 mM; Ki: 0.72 - 29.23 mM |
| Benzoic Acid | Tyrosinase | Competitive | IC50: 119 µM |
| Salicylate-based compounds | Methionine aminopeptidase (MetAP) | Not specified | Potent inhibition observed |
| Benzoic Acid Derivatives | CYP53 | Inhibitor | Not specified |
| Hydroxy Methoxy Benzoin/Benzil Analogues | α-amylase, α-glucosidase, AChE, BChE, tyrosinase | Inhibitor | Varies by compound |
Quantitative Assessment of Inhibition Potency (e.g., IC50, Ki)
Currently, there is no specific information available in the scientific literature detailing the IC50 or Ki values for this compound against specific molecular targets. Quantitative assessments of its inhibitory potency on enzymes or receptors have not been publicly reported.
Receptor Binding and Ligand-Target Interactions
Detailed studies characterizing the direct interaction of this compound with specific protein targets are not extensively documented.
Characterization of Protein-Ligand Binding Affinity and Stoichiometry
Specific experimental data on the protein-ligand binding affinity and stoichiometry for this compound are not available in the current body of scientific literature. However, studies on similar methyl benzoate (B1203000) derivatives have shown that they can form stable complexes with proteins like bovine serum albumin (BSA), typically with a 1:1 stoichiometry, and exhibit binding constants in the range of 104 M-1. nih.govnih.gov These interactions are often driven by hydrogen bonding. nih.govnih.gov
Investigation of Binding Dynamics and Conformational Changes
There is no specific research available that investigates the binding dynamics or the conformational changes induced in target proteins upon binding of this compound. General studies on small molecule-protein interactions suggest that such binding events can alter the protein's conformation and dynamics, which can be investigated using techniques like time-resolved fluorescence spectroscopy. nih.govnih.gov
Modulatory Effects on Cellular Signaling Pathways
The specific effects of this compound on cellular signaling pathways have not been elucidated in published research. However, studies on structurally related compounds offer some general insights. For instance, other methoxy- and hydroxy-substituted aromatic compounds have been shown to influence pathways such as the mTOR and MAPK signaling cascades. nih.govphcog.com Without direct experimental evidence, the impact of this compound on these or other cellular pathways remains speculative.
Antifeedant Activity and Ecological Relevance
Efficacy Against Agricultural Pests (e.g., Hylobius abietis)
Research has demonstrated that various isomers of methyl hydroxy-methoxybenzoate exhibit antifeedant activity against the pine weevil, Hylobius abietis, a significant pest in forestry. diva-portal.orgresearchgate.net A study evaluating ten different isomers of methyl hydroxy-methoxybenzoate found that their effectiveness as antifeedants varied considerably. researchgate.net
In laboratory bioassays, these compounds were tested for their ability to deter feeding by the pine weevils. The results indicated that the position of the hydroxyl and methoxy groups on the benzene ring plays a crucial role in the antifeedant activity. Among the tested isomers, methyl 2-hydroxy-3-methoxybenzoate was identified as the most potent antifeedant. diva-portal.orgresearchgate.net This suggests that specific structural features are critical for the compound's interaction with the chemosensory systems of Hylobius abietis. While this compound was not the most active in these studies, the research highlights the potential of this class of compounds in pest management. researchgate.netnih.gov
The antifeedant properties of these compounds are of ecological relevance as they offer a potential environmentally friendly alternative to conventional insecticides for protecting conifer seedlings from pine weevil damage. diva-portal.orgresearchgate.net
Below is an interactive data table summarizing the antifeedant activity of various methyl hydroxy-methoxybenzoate isomers against Hylobius abietis.
| Compound Name | Antifeedant Activity Level |
| Methyl 2-hydroxy-3-methoxybenzoate | High |
| Methyl 2,4-dimethoxybenzoate | High |
| Isopropyl 2,4-dimethoxybenzoate | High |
| Methyl (3,5-dimethoxyphenyl)acetate | Moderate |
| Methyl (2,5-dimethoxyphenyl)acetate | Moderate |
| This compound | Not specifically reported, but isomers show activity |
Behavioral and Physiological Responses in Target Organisms
The biological activities of this compound and its analogues elicit a range of behavioral and physiological responses in various target organisms. Research into these effects has primarily focused on insects and microorganisms, revealing mechanisms of toxicity, repellency, and growth inhibition.
Insecticidal and Repellent Activities
Analogues of this compound have demonstrated significant insecticidal and repellent properties against agricultural pests. For instance, a study on the insecticidal activity of methyl benzoate and its analogues against the red imported fire ant, Solenopsis invicta, identified methyl-3-methoxybenzoate as one of the most potent fumigants. This highlights the physiological toxicity of this class of compounds to this invasive insect species. The presence and position of a methoxyl group on the methyl benzoate structure have been shown to influence its contact toxicity. nih.gov
Further research on methyl benzoate has established its efficacy against the sweetpotato whitefly, Bemisia tabaci. This compound exhibits both contact and fumigant toxicity, leading to mortality in adult whiteflies, as well as their eggs and nymphs. In addition to these physiological effects, methyl benzoate also acts as a repellent, deterring adult whiteflies from treated plants. This demonstrates a clear behavioral response, as the compound modifies the pest's typical feeding and oviposition behaviors. nih.govmdpi.com
The following table summarizes the observed behavioral and physiological responses of target insect species to analogues of this compound.
| Compound | Target Organism | Behavioral Response | Physiological Response |
| Methyl-3-methoxybenzoate | Red Imported Fire Ant (Solenopsis invicta) | Not specified | Fumigant toxicity nih.gov |
| Methyl benzoate | Sweetpotato Whitefly (Bemisia tabaci) | Repellency, Oviposition deterrence nih.govmdpi.com | Contact and fumigant toxicity to adults, eggs, and nymphs nih.govmdpi.com |
Antimicrobial Activity
In the microbial realm, analogues such as Methyl 3-hydroxy-4,5-dimethoxybenzoate have displayed notable antimicrobial activities. This compound has been shown to inhibit the growth of various microorganisms, indicating a significant physiological impact. Specifically, it has demonstrated inhibitory effects against the bacterium Staphylococcus aureus and the fungus Rhizopus at a minimum inhibitory concentration (MIC) of 5 mg/ml. It also shows activity against Escherichia coli at an MIC of 10 mg/ml. chemfaces.com These findings underscore the potential of this structural class of compounds to disrupt essential physiological processes in both bacterial and fungal organisms.
The table below details the physiological responses of target microorganisms to an analogue of this compound.
| Compound | Target Organism | Physiological Response | Minimum Inhibitory Concentration (MIC) |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Staphylococcus aureus | Growth inhibition chemfaces.com | 5 mg/ml chemfaces.com |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Rhizopus | Growth inhibition chemfaces.com | 5 mg/ml chemfaces.com |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Escherichia coli | Growth inhibition chemfaces.com | 10 mg/ml chemfaces.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Hydroxy 5 Methoxy 2 Methylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Methyl 3-hydroxy-5-methoxy-2-methylbenzoate is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two signals for the two aromatic protons. Due to their positions on the ring, they would likely appear as doublets, with a small coupling constant typical for meta-coupling. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methoxy (B1213986) groups and the electron-withdrawing effect of the methyl ester group.
The methyl protons of the ester and the methoxy group would each appear as sharp singlets, likely in the range of 3.8-4.0 ppm. The methyl group attached to the aromatic ring would also produce a singlet, but at a higher field (lower ppm value), typically around 2.2-2.5 ppm. The hydroxyl proton would present as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. It is expected to show nine distinct signals, corresponding to the nine unique carbon environments. The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of 165-175 ppm. The six aromatic carbons would have chemical shifts between 100 and 160 ppm, with the carbons attached to the oxygen atoms (C3 and C5) being the most downfield in this region. The carbon of the methyl ester and the methoxy group would appear around 50-60 ppm, while the methyl group attached to the ring would be the most upfield signal, typically between 15-25 ppm.
Predicted NMR Data:
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Ar-H | ~6.5-7.0 ppm (d) | ~105-115 ppm |
| Ar-H | ~6.5-7.0 ppm (d) | ~105-115 ppm |
| -OH | variable (br s) | - |
| -OCH₃ (ester) | ~3.9 ppm (s) | ~52 ppm |
| -OCH₃ (ether) | ~3.8 ppm (s) | ~56 ppm |
| Ar-CH₃ | ~2.3 ppm (s) | ~18 ppm |
| C=O | - | ~170 ppm |
| Ar-C (quaternary) | - | ~110-160 ppm |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
To confirm the assignments from 1D NMR and to establish the connectivity between atoms, multidimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the two aromatic protons would confirm their meta-relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations. For instance, correlations would be expected between the methyl ester protons and the carbonyl carbon, as well as the aromatic proton in the ortho position. The protons of the ring-attached methyl group would show correlations to the adjacent aromatic carbons, helping to pinpoint its position.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, which has a molecular formula of C₁₀H₁₂O₄ and an exact mass of 196.0736 g/mol . Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. Expected fragments would arise from the loss of the methoxy group from the ester (-OCH₃, M-31), loss of the entire methyl ester group (-COOCH₃, M-59), and cleavage of the methyl group from the methoxy ether (-CH₃, M-15). The fragmentation pattern provides a fingerprint that can be used to confirm the structure.
Predicted Mass Spectrometry Fragments:
| m/z (Predicted) | Fragment Lost |
| 196 | [M]⁺ |
| 181 | [M-CH₃]⁺ |
| 165 | [M-OCH₃]⁺ |
| 137 | [M-COOCH₃]⁺ |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong, sharp absorption around 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the ester. C-O stretching vibrations for the ester and ether linkages would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and C=C stretching of the aromatic ring would be seen in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint.
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reactions and for preliminary purity checks. The polarity of the compound, due to the hydroxyl and ester groups, would dictate the choice of the mobile phase.
Column Chromatography: For purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase would be employed. A solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be used to elute the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that would be used to determine the purity of the final compound with high accuracy. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be suitable.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification. The retention time in the gas chromatogram provides a measure of the compound's identity, while the mass spectrometer provides structural information.
Computational Chemistry and Structure Activity Relationship Sar Studies of Methyl 3 Hydroxy 5 Methoxy 2 Methylbenzoate
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as Methyl 3-hydroxy-5-methoxy-2-methylbenzoate, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score.
The process begins with the three-dimensional structures of both the ligand and the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored based on a scoring function that estimates the binding free energy.
For this compound, molecular docking could be employed to screen for potential protein targets. For instance, it could be docked against the active sites of various enzymes or receptors to identify potential inhibitory or modulatory roles. The interactions predicted by docking, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provide insights into the structural basis of binding. For example, the hydroxyl and methoxy (B1213986) groups of the compound could act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the binding pocket.
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond |
| Protease B | -7.9 | Val32, Ile50 | Hydrophobic Interaction |
| GPCR C | -9.1 | Ser105, Tyr289 | Hydrogen Bond, Pi-Pi Stacking |
| NHR D | -8.2 | Arg77, Gln121 | Hydrogen Bond, Electrostatic |
Note: This data is illustrative and intended to represent typical outputs from molecular docking simulations.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. epstem.net DFT methods can be used to calculate a variety of molecular properties, such as optimized geometry, charge distribution, molecular orbitals, and reactivity descriptors. epstem.net
For this compound, DFT calculations can provide a detailed understanding of its intrinsic chemical nature. The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms. The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with its biological target.
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.
Table 2: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.8 D |
| Mulliken Atomic Charges | C1: -0.15, O(H): -0.65, O(Me): -0.58 |
Note: These values are hypothetical and representative of what would be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the ligand and the protein, as well as the dynamics of their binding process.
For a complex of this compound bound to a target protein, an MD simulation can reveal the stability of the docked pose. It can show how the ligand and protein adapt to each other's presence, and whether the key interactions predicted by docking are maintained over time. MD simulations can also be used to calculate the binding free energy with greater accuracy than docking scoring functions, often using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
The simulation can also provide insights into the conformational flexibility of this compound itself. Understanding its preferred conformations in solution and in the bound state is crucial for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured biological activity. nih.gov
To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to develop an equation that predicts the biological activity based on the descriptors. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. nih.gov
Table 3: Example of a QSAR Equation and Relevant Descriptors
Hypothetical QSAR Equation: log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight/100) + 1.5 * (Number of H-bond Donors) + 2.1
| Descriptor | Definition |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Molecular Weight | The mass of one mole of the substance. |
| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). |
Note: This equation is for illustrative purposes only.
In Silico Screening and Ligand-Based Design Approaches
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either structure-based or ligand-based approaches.
Structure-based virtual screening involves docking a large number of compounds into the binding site of a target protein and ranking them based on their docking scores. Ligand-based design, on the other hand, is used when the three-dimensional structure of the target is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target.
If a set of active compounds with a similar scaffold to this compound is known, ligand-based methods such as pharmacophore modeling or 3D-QSAR can be employed. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used as a query to search for other molecules in a database that fit these criteria. These computational strategies are instrumental in identifying novel hit compounds and guiding the design of more potent and selective ligands.
Biosynthetic Pathways, Natural Occurrence, and Metabolic Context of Methyl 3 Hydroxy 5 Methoxy 2 Methylbenzoate
Identification of Natural Product Sources and Isolation Strategies
Substituted benzoates and related aromatic polyketides are frequently isolated from a wide array of fungi, particularly from the phylum Ascomycota, including genera like Aspergillus, Penicillium, and Fusarium, as well as from various bacteria, most notably Actinomycetes. These compounds are secondary metabolites, molecules not essential for primary growth but which often confer a selective advantage to the organism, for instance, by acting as signaling molecules or defense compounds.
The isolation of aromatic polyketides like Methyl 3-hydroxy-5-methoxy-2-methylbenzoate from microbial cultures typically involves a series of chromatographic techniques. A general workflow is outlined below:
Table 1: General Strategy for Isolation of Fungal Polyketides
| Step | Procedure | Description |
|---|---|---|
| 1. Fermentation | Large-scale liquid or solid-state fermentation of the producing microorganism. | The fungal or bacterial strain is grown in a suitable nutrient medium to encourage the production of secondary metabolites. |
| 2. Extraction | The culture broth and/or mycelial mass is extracted with an organic solvent (e.g., ethyl acetate, methanol (B129727), or dichloromethane). | This step separates the metabolites from the aqueous culture medium and cellular components. |
| 3. Fractionation | The crude extract is subjected to preliminary separation, often using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) over silica (B1680970) gel or other stationary phases. | This separates the complex mixture into simpler fractions based on polarity. |
| 4. Purification | Fractions containing the target compound are further purified using techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC). | These methods provide high-resolution separation to isolate the pure compound. |
| 5. Structure Elucidation | The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). | These analytical techniques provide detailed information about the chemical structure, connectivity, and mass of the molecule. |
Enzymatic Biosynthesis and Precursor Derivation
The biosynthesis of this compound is hypothesized to proceed through a fungal-type polyketide pathway, involving a core synthase enzyme followed by several modification or "tailoring" steps.
The carbon backbone of the target molecule is likely assembled by a non-reducing polyketide synthase (NR-PKS). These large, multi-domain enzymes catalyze the sequential condensation of simple acyl-CoA units, typically an acetyl-CoA starter unit and several malonyl-CoA extender units, in a process analogous to fatty acid synthesis.
For a substituted benzoate (B1203000) like the target compound, the process would likely involve the synthesis of a tetraketide intermediate (formed from one acetyl-CoA and three malonyl-CoA units). This linear poly-β-keto chain is then folded into a specific conformation by a Product Template (PT) domain within the PKS, which dictates the subsequent cyclization and aromatization reactions to form a core aromatic ring, such as orsellinic acid. The methyl group at the C-2 position of the target molecule is derived from the initial acetyl-CoA starter unit.
Table 2: Key Domains of a Fungal Non-Reducing Polyketide Synthase (NR-PKS)
| Domain | Full Name | Function |
|---|---|---|
| SAT | Starter unit:Acyl-CoA Transacylase | Selects and loads the initial starter unit (e.g., acetyl-CoA). |
| KS | Ketoacyl Synthase | Catalyzes the Claisen condensation to extend the polyketide chain. |
| MAT | Malonyl-CoA:ACP Transacylase | Loads the malonyl-CoA extender units onto the ACP domain. |
| ACP | Acyl Carrier Protein | Tethers the growing polyketide chain via a phosphopantetheine arm. |
| PT | Product Template | Controls the folding of the polyketide chain, determining cyclization regioselectivity. |
| TE/CLC | Thioesterase / Claisen-like Cyclase | Catalyzes the release of the final product from the enzyme, often coupled with cyclization. |
Once the aromatic scaffold (e.g., orsellinic acid) is formed and released from the PKS, it undergoes a series of post-PKS modifications by tailoring enzymes. These modifications are crucial for generating the vast diversity of natural products.
Regiospecific Hydroxylation: The hydroxyl group at the C-3 position is likely installed by a monooxygenase, typically a cytochrome P450 enzyme. These enzymes are known to catalyze highly specific hydroxylations on complex organic molecules.
Decarboxylation: Orsellinic acid must be decarboxylated to form orcinol (B57675) before subsequent modifications can lead to the final structure.
O-Methylation: The methoxy (B1213986) group at the C-5 position is added through the action of an O-methyltransferase. This enzymatic reaction is described in more detail in the following section.
The precise sequence of these tailoring reactions—hydroxylation, methylation, and the final esterification of the carboxyl group—is critical in determining the final structure of the natural product.
The transfer of a methyl group to a hydroxyl or carboxylate function is a common tailoring step in secondary metabolism. This reaction is catalyzed by methyltransferases, which almost universally utilize S-adenosyl-L-methionine (AdoMet or SAM) as the methyl donor. In this reaction, the methyl group from SAM is transferred to the substrate, yielding the methylated product and S-adenosyl-L-homocysteine (SAH).
In the putative biosynthesis of this compound, two distinct methylation events occur:
O-Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group to the hydroxyl at the C-5 position of a dihydroxy-toluene intermediate (derived from orcinol).
Esterification (C-Methylation): A different carboxyl methyltransferase catalyzes the esterification of the carboxylic acid group, forming the final methyl ester.
Fungal genomes often contain numerous genes encoding for SAM-dependent methyltransferases, each with specific substrate and site selectivity, allowing for precise control over the final structure of metabolites.
Microbial and Plant Metabolic Pathways Involving Substituted Benzoates
Substituted benzoates are key intermediates in both the synthesis (anabolism) and breakdown (catabolism) of aromatic compounds in various organisms.
Microbial Catabolism: In many soil bacteria and fungi, substituted aromatic compounds serve as carbon sources. They are degraded through convergent catabolic routes, such as the β-ketoadipate pathway. This pathway funnels a wide variety of aromatic molecules, including hydroxybenzoates, into central metabolism by converting them into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. The presence of these degradation pathways highlights the role of such compounds in the carbon cycle.
Plant Biosynthesis: While the polyketide pathway is dominant in fungi, plants typically synthesize simple benzoates and their derivatives through the shikimate pathway. This pathway starts from primary metabolites (phosphoenolpyruvate and erythrose-4-phosphate) and leads to the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine can be converted to benzoic acid through several routes, which can then be further modified by hydroxylation, methylation, and glycosylation to produce a vast array of secondary metabolites.
Strategies for Biosynthetic Pathway Elucidation and Engineering
Modern molecular biology and bioinformatics have revolutionized the study of natural product biosynthesis.
Pathway Elucidation: The genes responsible for producing a secondary metabolite are typically clustered together in the genome, forming a biosynthetic gene cluster (BGC). Genome mining algorithms can identify putative BGCs in sequenced fungal and bacterial genomes. Once a BGC is identified, its function can be confirmed through techniques such as:
Gene Knockout: Deleting a specific gene (e.g., the PKS or a methyltransferase) and observing the loss of product formation or the accumulation of an intermediate.
Heterologous Expression: Transferring the entire BGC into a model host organism, such as Aspergillus niger or yeast (Saccharomyces cerevisiae), to induce the production of the metabolite.
In Vitro Reconstitution: Expressing and purifying individual enzymes from the pathway to characterize their specific function and substrate specificity in a test tube.
Biosynthetic Engineering: A deep understanding of these pathways allows for their rational engineering to produce novel compounds. This field, often called combinatorial biosynthesis or synthetic biology, involves modifying BGCs to alter the final product. Strategies include:
Domain Swapping: Exchanging domains between different PKS enzymes to alter chain length or cyclization patterns.
Altering Tailoring Enzymes: Introducing, deleting, or modifying tailoring enzymes like methyltransferases or hydroxylases to create new derivatives of a natural product.
These engineering approaches hold significant promise for creating novel molecules with potentially improved or new biological activities.
Future Research Directions and Emerging Applications of Methyl 3 Hydroxy 5 Methoxy 2 Methylbenzoate in Scientific Inquiry
Development of Chemoenzymatic and Biocatalytic Synthetic Methods
The synthesis of complex organic molecules like Methyl 3-hydroxy-5-methoxy-2-methylbenzoate can be streamlined and made more environmentally benign through the use of enzymatic and biocatalytic methods. Future research could focus on identifying or engineering enzymes, such as lipases or esterases, for the regioselective esterification of a corresponding benzoic acid precursor. nih.gov Biocatalytic approaches can offer high yields and stereoselectivity under mild reaction conditions, reducing the need for harsh chemical reagents and protecting groups. chemistryviews.orgmdpi.com Furthermore, exploring the biosynthesis of phenolic compounds in plants and microorganisms could provide inspiration for developing novel biocatalytic pathways to produce this and related compounds. frontiersin.orgnih.gov Research in this area would contribute to the growing field of green chemistry and sustainable synthesis.
Advanced Mechanistic Studies on Enzyme Inhibition and Receptor Modulation
The structural features of this compound, particularly the hydroxyl and methoxy (B1213986) groups on the aromatic ring, suggest its potential to interact with biological targets such as enzymes and receptors. Future mechanistic studies could investigate its ability to inhibit specific enzymes, for instance, those involved in metabolic pathways or signal transduction. nih.govresearchgate.net Techniques such as enzyme kinetics, X-ray crystallography, and computational modeling could elucidate the precise mode of binding and the nature of the interactions at the molecular level. nih.govresearchgate.netnih.gov Understanding these mechanisms is crucial for the rational design of more potent and selective inhibitors or modulators with therapeutic potential. fiveable.me Studies on related methyl benzoate (B1203000) derivatives have shown interactions with targets like the pentose (B10789219) phosphate (B84403) pathway, highlighting the potential for this class of compounds to exhibit significant biological activity. nih.gov
Exploration of Novel Biological Activities and Pharmacological Potentials
A key area for future research is the comprehensive screening of this compound for a wide range of biological activities. Given that phenolic compounds and their derivatives are known to possess diverse pharmacological properties, this molecule could be investigated for antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net High-throughput screening campaigns against various cell lines and microbial strains could uncover previously unknown therapeutic potentials. google.com Further in vivo studies in animal models would then be necessary to validate any promising in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic profiles. The exploration of its potential in areas like neurodegenerative diseases, based on the activity of other benzoate derivatives, could also be a fruitful avenue of research. google.com
Design and Synthesis of Next-Generation Chemical Probes and Tools
High-quality chemical probes are invaluable tools for dissecting complex biological processes. eubopen.orgproteostasisconsortium.comyoutube.com If this compound is found to have a specific and potent interaction with a biological target, it could serve as a scaffold for the development of next-generation chemical probes. This would involve synthesizing derivatives with modifications that allow for the attachment of reporter tags, such as fluorescent dyes or biotin, without compromising their biological activity. These probes could then be used to visualize and quantify the target in cells and tissues, providing insights into its localization, dynamics, and function within biological systems.
Integration of Omics Data for Systems-Level Understanding of Biological Roles
To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach will be essential. nih.govnih.govwikipedia.org This involves integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to map the global changes that occur in a biological system upon treatment with the compound. springernature.com By analyzing these large datasets, researchers can identify the signaling pathways and cellular networks that are modulated by the compound. This holistic view can reveal its mechanism of action, identify potential off-target effects, and uncover novel therapeutic applications that may not be apparent from traditional, target-focused studies. nih.govnih.gov
Q & A
Basic: What are the common synthetic routes for Methyl 3-hydroxy-5-methoxy-2-methylbenzoate, and how can purity be optimized post-synthesis?
Methodological Answer:
The compound is typically synthesized via esterification of the corresponding benzoic acid derivative, followed by selective protection/deprotection of hydroxyl and methoxy groups. For example, bromoacetyl intermediates (e.g., Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate) are used to introduce substituents through nucleophilic substitution or coupling reactions . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress using TLC (silica gel, UV visualization) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in NMR data when characterizing this compound?
Methodological Answer:
Discrepancies in NMR signals (e.g., aromatic proton splitting or unexpected coupling constants) may arise from rotational isomerism or solvent effects. To resolve these:
- Compare experimental H/C NMR data with computational predictions (DFT calculations for chemical shifts) .
- Use deuterated DMSO to stabilize hydroxyl protons and reduce exchange broadening.
- Validate assignments via 2D NMR (HSQC, HMBC) to correlate aromatic protons with adjacent carbons .
- Cross-reference with structurally analogous compounds (e.g., Methyl 2-hydroxy-5-methoxybenzoate, ) to identify substitution patterns .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for defects before use .
- Ventilation: Use fume hoods during synthesis or weighing to minimize inhalation risks .
- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff. Decontaminate surfaces with ethanol .
- Storage: Keep in airtight containers under dry, dark conditions (2–8°C) to prevent hydrolysis .
Advanced: What strategies are effective in controlling exposure during large-scale synthesis of this compound?
Methodological Answer:
- Engineering Controls: Implement closed-system reactors and local exhaust ventilation to capture vapors/aerosols .
- Process Optimization: Use continuous flow chemistry to reduce batch size and exposure time.
- Monitoring: Employ real-time FTIR or Raman spectroscopy to detect leaks or unintended byproducts .
- Waste Management: Neutralize acidic/basic waste streams before disposal to comply with EPA guidelines .
Basic: Which spectroscopic methods are most reliable for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Identify ester carbonyl () and hydroxyl () stretches .
- Mass Spectrometry: ESI-MS in positive ion mode to observe molecular ion peaks ( 210.2 for [M+H]) and fragmentation patterns (e.g., loss of –OCH) .
- HPLC-DAD: Use a C18 column with UV detection at 254 nm to confirm retention time and homogeneity .
Advanced: How to design experiments to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Monitor hydrolysis products (e.g., free benzoic acid) .
- Photostability Testing: Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra (200–400 nm) .
- pH-Dependent Stability: Dissolve in buffers (pH 3–9) and measure degradation kinetics using LC-MS to identify labile functional groups .
Basic: What are the key considerations in selecting purification techniques post-synthesis?
Methodological Answer:
- Solubility: Use solvent polarity (e.g., ethyl acetate for moderate polarity) to optimize crystallization yield .
- Byproduct Removal: Employ flash chromatography with silica gel (20–40% ethyl acetate/hexane) to separate unreacted starting materials .
- Thermal Sensitivity: Avoid high-temperature distillation if the compound is prone to decomposition. Opt for low-pressure rotary evaporation .
Advanced: How can researchers address discrepancies in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Standardize Assays: Use positive controls (e.g., ascorbic acid for antioxidant studies) and replicate conditions (pH, temperature) across labs .
- Solubility Correction: Pre-dissolve in DMSO (<1% v/v) for in vitro studies to avoid solvent interference .
- Meta-Analysis: Compare IC values across studies using statistical tools (e.g., ANOVA) to account for variability in cell lines or protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
